2-(Chloromethyl)-6-hydroxynaphthalene
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Overview
Description
2-(Chloromethyl)-6-hydroxynaphthalene is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a chloromethyl group at the second position and a hydroxyl group at the sixth position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-hydroxynaphthalene can be achieved through several methods. One common approach involves the chloromethylation of 6-hydroxynaphthalene. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring of 6-hydroxynaphthalene to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-hydroxynaphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(Chloromethyl)-6-naphthoquinone or 2-(Chloromethyl)-6-naphthoic acid.
Reduction: 2-Methyl-6-hydroxynaphthalene.
Substitution: 2-(Aminomethyl)-6-hydroxynaphthalene or 2-(Methoxymethyl)-6-hydroxynaphthalene.
Scientific Research Applications
2-(Chloromethyl)-6-hydroxynaphthalene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving hydroxyl and chloromethyl groups.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-hydroxynaphthalene involves its reactivity towards various nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-naphthalene: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
6-Hydroxynaphthalene: Lacks the chloromethyl group, limiting its use in substitution reactions.
2-Methyl-6-hydroxynaphthalene: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness
2-(Chloromethyl)-6-hydroxynaphthalene is unique due to the presence of both chloromethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H9ClO |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
6-(chloromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H9ClO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H,7H2 |
InChI Key |
SGRAZHJETREIQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1CCl |
Origin of Product |
United States |
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